molecular formula C6H5BrN2O2 B1523534 5-Bromo-4-Methyl-2-Nitropyridine CAS No. 1225278-70-5

5-Bromo-4-Methyl-2-Nitropyridine

Cat. No.: B1523534
CAS No.: 1225278-70-5
M. Wt: 217.02 g/mol
InChI Key: OZAONQSRAXEGMW-UHFFFAOYSA-N
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Description

5-Bromo-4-Methyl-2-Nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-Methyl-2-Nitropyridine is known to participate in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented .

Cellular Effects

Exposure to this compound has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . It can be absorbed through the skin and respiratory tract, resulting in these systemic effects .

Molecular Mechanism

It is speculated that this compound could oxidize hemoglobin to Met-Hb, causing cellular and tissue damage and oxidative hemolysis .

Temporal Effects in Laboratory Settings

It is known that the compound can cause delayed encephalopathy, which was confirmed 82 days after exposure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is toxic and can cause serious health effects, including methemoglobinemia and delayed encephalopathy .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura coupling reactions .

Transport and Distribution

It is known that the compound can be absorbed through the skin and respiratory tract .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that the compound can interact with various subcellular structures .

Properties

IUPAC Name

5-bromo-4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAONQSRAXEGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225278-70-5
Record name 5-bromo-4-methyl-2-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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